molecular formula C16H21N5O B2923717 1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one CAS No. 1421498-13-6

1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2923717
CAS No.: 1421498-13-6
M. Wt: 299.378
InChI Key: HKRYPSSXNVTFGA-UHFFFAOYSA-N
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Description

1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a pyrimidine ring substituted with a pyrrole group and a piperazine ring

Preparation Methods

The synthesis of 1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with pyrrole: The pyrrole group can be introduced via a nucleophilic substitution reaction.

    Attachment of the piperazine ring: This step often involves the use of a coupling reagent to link the piperazine ring to the pyrimidine core.

    Final functionalization: The propanone group is introduced in the final step, typically through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine and piperazine rings, using reagents like alkyl halides or sulfonates.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Scientific Research Applications

1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a drug candidate.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted biological activity.

Properties

IUPAC Name

1-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-3-16(22)21-10-8-20(9-11-21)15-12-14(17-13(2)18-15)19-6-4-5-7-19/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRYPSSXNVTFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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